8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
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Description
8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) discusses the synthesis of a series of derivatives similar to the compound , evaluated for their potential as 5-HT(1A) receptor ligands. These compounds exhibited anxiolytic-like and antidepressant activities in preclinical studies, suggesting their potential use in developing new treatments for anxiety and depression Zagórska et al., 2009.
Antiviral Activity
Kim et al. (1978) investigated the antiviral activity of a new class of purine analogues, including the synthesis of nucleoside and nucleotide derivatives. These compounds showed moderate activity against rhinovirus, highlighting the potential for further exploration of similar compounds in antiviral research Kim et al., 1978.
Anticancer Activity
Zagórska et al. (2021) designed and evaluated a series of hydantoin and purine derivatives, including compounds with a structure similar to the one , for their anticancer activity. One derivative showed effectiveness against several cancer cell lines, indicating the potential for these compounds in cancer therapy Zagórska et al., 2021.
Antimicrobial Activity
Abdul-Reda et al. (2018) synthesized derivatives of 8-Chloro-theophylline, a structurally similar compound, and evaluated them for antimicrobial activity. These derivatives showed potential as antimicrobial agents, suggesting similar compounds could also possess useful antimicrobial properties Abdul-Reda et al., 2018.
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-12(2)11-25-18(26)16-17(22(5)20(25)27)21-19-23(8-9-24(16)19)15-10-13(3)6-7-14(15)4/h6-7,10,12H,8-9,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEQFXHKTAMVNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.